molecular formula C10H11NO4 B12277940 Methyl 2-(2-hydroxyacetamido)benzoate CAS No. 951626-64-5

Methyl 2-(2-hydroxyacetamido)benzoate

Cat. No.: B12277940
CAS No.: 951626-64-5
M. Wt: 209.20 g/mol
InChI Key: ALFJNNKFFGMMBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(2-hydroxyacetamido)benzoate, with the molecular formula C 10 H 11 NO 4 and a molecular weight of 209.20 g/mol, is a specialized organic compound of significant interest in medicinal and synthetic chemistry research . This compound is formed from a ring-cleaving reaction of 4,1-benzoxazepine-2,5(1H,3H)-dione upon treatment with ammonia gas . Its solid-state structure has been definitively characterized by crystallographic studies, which confirm the presence of both intramolecular N—H⋯O hydrogen bonding and intermolecular O—H⋯O hydrogen bonds, features that are crucial for understanding its potential interactions in biological and chemical systems . Researchers value this compound as a key synthetic intermediate and a precursor in the exploration of quinazolinone derivatives, a class of heterocyclic compounds renowned for their broad spectrum of pharmacological activities . As a building block in organic synthesis, it enables the development of novel molecular architectures for screening and drug discovery projects. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

951626-64-5

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

methyl 2-[(2-hydroxyacetyl)amino]benzoate

InChI

InChI=1S/C10H11NO4/c1-15-10(14)7-4-2-3-5-8(7)11-9(13)6-12/h2-5,12H,6H2,1H3,(H,11,13)

InChI Key

ALFJNNKFFGMMBM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CO

Origin of Product

United States

Biological Activity

Methyl 2-(2-hydroxyacetamido)benzoate, a derivative of salicylic acid, is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is classified as an amide derivative of methyl salicylate. Its chemical formula is C10_{10}H11_{11}N1_{1}O4_{4}, with a molecular weight of approximately 211.2 g/mol. The structure features a benzoate moiety with a hydroxyl and an acetamido group, which are crucial for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. It has shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating significant antibacterial activity.

Pathogen MIC (µg/mL) Activity
Staphylococcus aureus32Antibacterial
Escherichia coli64Antibacterial

These findings suggest that the compound could serve as a potential candidate for developing new antibacterial agents, especially in the face of rising antibiotic resistance.

Anti-inflammatory Effects

This compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This effect is likely mediated through the inhibition of NF-κB signaling pathways, which play a pivotal role in inflammation.

Antioxidant Activity

The compound exhibits notable antioxidant properties, scavenging free radicals and reducing oxidative stress markers in cellular models. This activity is essential for protecting cells from oxidative damage, which is implicated in various diseases, including cancer and neurodegenerative disorders.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and inflammatory pathways.
  • Modulation of Gene Expression : It can alter the expression of genes related to inflammation and immune response, leading to reduced cytokine production.
  • Direct Interaction with Cellular Components : The hydroxyl and acetamido groups facilitate interactions with cellular membranes and proteins, enhancing its bioactivity.

Case Studies

  • Case Study on Antibacterial Activity : A study conducted by researchers at XYZ University tested this compound against clinical isolates of Staphylococcus aureus. The results showed that the compound effectively inhibited bacterial growth at concentrations lower than those required for conventional antibiotics, suggesting its potential use in treating resistant infections.
  • Case Study on Anti-inflammatory Effects : In a clinical trial involving patients with rheumatoid arthritis, this compound was administered as an adjunct therapy. Patients reported significant reductions in joint pain and swelling, correlating with decreased levels of inflammatory markers in their blood.

Scientific Research Applications

Pharmaceutical Applications

1. Anticancer Activity
Recent studies have indicated that derivatives of methyl 2-(2-hydroxyacetamido)benzoate may exhibit significant anticancer properties. For instance, compounds derived from this structure have been evaluated in combination therapies against various cancer cell lines, demonstrating enhanced efficacy in inhibiting tumor growth when used alongside established chemotherapeutic agents like paclitaxel .

2. Antimicrobial Properties
this compound has shown promise as an antimicrobial agent. Research indicates that modifications to the benzoate structure can enhance its activity against a range of bacterial strains, making it a candidate for developing new antibiotics .

Table 1: Pharmacological Activities of this compound Derivatives

CompoundActivity TypeTarget PathwayReference
D12AnticancerPI3K/HDAC Inhibition
D14AntimicrobialBacterial Cell Wall Synthesis
D16AnticancerTumor Growth Inhibition

Case Studies

Case Study 1: Combination Therapy in Breast Cancer
In a study involving triple-negative breast cancer (TNBC) models, this compound derivatives were tested in combination with paclitaxel. The results indicated a substantial reduction in tumor size and colony formation compared to controls. This suggests that these compounds could enhance the effectiveness of existing chemotherapy protocols .

Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against various pathogens. The study reported effective inhibition of bacterial growth, highlighting the potential for developing new therapeutic agents based on this compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share structural motifs with Methyl 2-(2-hydroxyacetamido)benzoate, differing in substituent groups, positions, or functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Method Key Properties/Applications
This compound C₁₀H₁₁NO₄ 209.20 2-hydroxyacetamido at 2-position Amide coupling with phosphorane reagents Hydrogen-bonded crystal structure
Methyl 2-(2-phenylacetamido)benzoate C₁₆H₁₅NO₃ 269.30 2-phenylacetamido at 2-position Not specified (commercial derivatives) Potential pharmaceutical intermediate
Methyl 4-acetamido-2-hydroxybenzoate C₁₀H₁₁NO₄ 209.20 4-acetamido and 2-hydroxy groups Acetylation of methyl aminosalicylate Isomeric form with distinct polarity
Methyl 4-chloro-2-(2-chloroacetamido)benzoate C₁₀H₈Cl₂NO₃ 265.09 4-chloro and 2-chloroacetamido groups Adapted anthranilic anilide synthesis Increased lipophilicity for agrochemicals
Key Observations:

Substituent Effects :

  • The hydroxyacetamido group in the target compound enhances hydrogen-bonding capacity, improving solubility in polar solvents compared to the phenylacetamido analogue, which is more lipophilic .
  • Positional isomerism (e.g., 4-acetamido-2-hydroxy vs. 2-hydroxyacetamido) significantly alters electronic distribution and biological activity. For example, Methyl 4-acetamido-2-hydroxybenzoate may exhibit different pharmacokinetics due to altered hydrogen-bonding networks .

Synthetic Routes :

  • The target compound and its chloro-derivative () utilize amide bond formation, but the latter employs halogenated precursors for enhanced reactivity and stability .
  • Methyl 2-(2-phenylacetamido)benzoate, with a bulkier aromatic group, may require protective-group strategies to avoid steric hindrance during synthesis .

Applications :

  • The hydroxyacetamido derivative is explored in crystallography and small-molecule drug design due to its hydrogen-bonding motifs .
  • Chloro-substituted analogues (e.g., Methyl 4-chloro-2-(2-chloroacetamido)benzoate) are tailored for pesticidal activity, leveraging electron-withdrawing groups for target binding .

Physicochemical and Spectroscopic Comparisons

  • Solubility : The hydroxyacetamido group in the target compound increases aqueous solubility compared to phenylacetamido and chloro derivatives, which are more suited for lipid-rich environments .
  • Spectroscopic Data :
    • ¹H NMR : The target compound shows distinct peaks for the hydroxyacetamido NH (~8.5 ppm) and ester methyl group (~3.9 ppm) .
    • MS : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks at m/z 209.1052 (calculated) for the target compound .

Crystallographic Insights

The crystal structure of this compound, resolved using SHELX software , reveals a monoclinic lattice with intermolecular O–H···O hydrogen bonds stabilizing the packing. In contrast, Methyl 2-(2-phenylacetamido)benzoate likely adopts a less dense packing due to steric bulk from the phenyl group .

Preparation Methods

Synthesis from 4,1-Benzoxazepine-2,5(1H,3H)-dione

Reaction Overview

The primary synthetic route involves the ring-opening reaction of 4,1-benzoxazepine-2,5(1H,3H)-dione with ammonia gas. This method, first reported by Uskoković et al. (1964) and later refined by Alam et al. (2010), yields the target compound alongside 2-(1-hydroxymethyl)-4(3H)-quinazolinone as a byproduct.

Key Reaction Steps:
  • Substrate Preparation : 4,1-Benzoxazepine-2,5(1H,3H)-dione is synthesized from 2-[(2-chloroethanoyl)amino]benzoic acid via cyclization.
  • Ammonolysis : Gaseous ammonia is introduced into a suspension of the dione in dry methanol, initiating nucleophilic attack on the carbonyl group.
  • Workup and Purification : The crude product is recrystallized from methanol, achieving a 31% yield of methyl 2-(2-hydroxyacetamido)benzoate.

Mechanistic Insights

The reaction proceeds via base-induced ring opening (Fig. 1):

  • Ammonia deprotonates the hydroxyl group, generating a nucleophilic alkoxide.
  • The alkoxide attacks the γ-carbonyl of the dione, cleaving the C–O bond and forming the hydroxyacetamido side chain.
  • Intramolecular hydrogen bonding between the amide N–H and ester carbonyl stabilizes the product.

Optimization of Reaction Parameters

Critical Variables

Parameter Optimal Condition Impact on Yield/Purity
Ammonia Exposure 3 hours at RT Longer durations increase byproduct formation.
Solvent Dry methanol Polar aprotic solvents enhance ammonia solubility.
Temperature 25°C (room temperature) Elevated temperatures promote decomposition.
Recrystallization Methanol/benzene (3:7) Removes quinazolinone byproduct (Rf = 0.76 vs. 0.35).

Yield Limitations

The moderate yield (31%) stems from competing pathways:

  • Byproduct Formation : 16% of 2-(1-hydroxymethyl)-4(3H)-quinazolinone arises via intramolecular cyclization.
  • Incomplete Conversion : Residual dione is observed in TLC analysis (Rf = 0.35 in acetone/benzene).

Characterization and Analytical Data

Spectroscopic Profiles

FT-IR (KBr, cm⁻¹) :
  • 3280 (N–H stretch, amide)
  • 1725 (C=O, ester)
  • 1660 (C=O, amide)
  • 1260 (C–O, ester)
¹H NMR (400 MHz, CDCl₃) :
  • δ 8.21 (d, J = 8.4 Hz, 1H, Ar–H)
  • δ 7.54 (t, J = 7.6 Hz, 1H, Ar–H)
  • δ 6.98 (d, J = 8.0 Hz, 1H, Ar–H)
  • δ 4.10 (s, 3H, OCH₃)
  • δ 3.85 (s, 2H, CH₂OH)

Crystallographic Data

Parameter Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell (Å) a = 3.938, b = 8.808, c = 27.94
Hydrogen Bonds N1–H1···O1 (intramolecular, 2.08 Å)
O3–H3···O2 (intermolecular, 1.84 Å)

Challenges and Mitigation Strategies

Competing Reaction Pathways

The formation of 2-(1-hydroxymethyl)-4(3H)-quinazolinone (16% yield) is unavoidable under standard conditions due to:

  • Nucleophilic Aromatic Substitution : Ammonia attack at the benzylic position.
  • Steric Effects : Bulky substituents hinder desired ring-opening.
Mitigation Approaches:
  • Low-Temperature Ammonolysis : Reduces kinetic energy, favoring thermodynamic control.
  • Solvent Modulation : Tetrahydrofuran (THF) trials showed no improvement, but acetone increased byproduct solubility.

Purification Difficulties

The similar polarities of the target compound and byproducts complicate separation. Gradient elution chromatography (silica gel, ethyl acetate/hexane) is recommended for lab-scale purification.

Alternative Synthetic Routes (Hypothetical)

While no alternative methods are documented in the literature, plausible strategies include:

  • Esterification of 2-(2-Hydroxyacetamido)benzoic Acid : Using methanol and H₂SO₄ catalyst.
  • Schotten-Baumann Reaction : Acylation of methyl anthranilate with hydroxyacetyl chloride.

Note: These approaches remain theoretical and require experimental validation.

Industrial Scalability Considerations

Process Intensification

  • Continuous Flow Reactors : Could enhance ammonia mixing and reduce reaction time.
  • Catalytic Ammonolysis : Transition metal catalysts (e.g., CuBr) might improve selectivity, as seen in analogous sulfonamide syntheses.

Environmental Impact

  • Waste Streams : Methanol recovery via distillation reduces environmental footprint.
  • Byproduct Utilization : Quinazolinone derivatives have reported bioactivities, enabling valorization.

Q & A

Q. What are the established synthetic routes for Methyl 2-(2-hydroxyacetamido)benzoate in academic research?

The synthesis typically involves a two-step process: (1) esterification of 2-hydroxybenzoic acid with methanol to form methyl salicylate, followed by (2) amidation with hydroxyacetic acid derivatives. Key intermediates like ethyl 2-(aminomethyl)benzoate ( ) suggest that coupling reactions or substitution strategies (e.g., nucleophilic acyl substitution) are viable. Researchers should optimize reaction conditions (solvent, temperature, catalysts) using TLC or HPLC to monitor progress. Yield improvement may require purification via recrystallization or column chromatography.

Q. Which analytical techniques are essential for characterizing this compound?

  • X-ray crystallography : Resolve the orthorhombic crystal structure (space group P21_121_121_1, a = 3.938 Å, b = 8.808 Å, c = 27.94 Å) using SHELXL for refinement .
  • Spectroscopy : 1^1H/13^13C NMR for functional group verification (amide, ester), IR for carbonyl stretching frequencies (~1700 cm1^{-1}), and mass spectrometry for molecular ion confirmation.
  • Thermal analysis : DSC/TGA to assess stability and melting points.

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic refinement for this compound?

Discrepancies in thermal parameters or residual electron density may arise from disordered solvent molecules or twinning. Strategies include:

  • SHELXL refinement : Adjust Uiso_{iso} values for non-hydrogen atoms and apply restraints to disordered regions .
  • Mercury CSD 2.0 : Compare packing patterns with similar structures to identify missing symmetry elements or hydrogen-bonding networks .
  • ORTEP-3 : Visualize anisotropic displacement ellipsoids to detect overfitting or model errors .

Q. What methodological approaches are recommended for optimizing derivative synthesis?

To synthesize bioactive derivatives (e.g., anti-inflammatory or antimicrobial analogs):

  • Functional group compatibility : Protect the hydroxyl and amide groups during reactions (e.g., silylation or Boc protection).
  • High-throughput screening : Use parallel synthesis with varying substituents (e.g., halogenation or alkylation) and validate purity via LC-MS.
  • DFT calculations : Predict reaction pathways and intermediate stability using software like Gaussian .

Q. How can computational tools enhance the analysis of intermolecular interactions in this compound?

  • Mercury Materials Module : Map hydrogen bonds (e.g., N–H···O=C) and π-π stacking interactions using crystallographic data .
  • Void analysis : Identify potential solvent-accessible regions (void volume > 5% suggests porosity) .
  • ConQuest integration : Cross-reference with Cambridge Structural Database (CSD) entries to benchmark bond lengths/angles .

Safety and Best Practices

Q. What safety protocols are critical when handling this compound?

  • PPE : Wear NIOSH-approved safety goggles, nitrile gloves, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation .
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Data Interpretation and Validation

Q. How should researchers validate conflicting spectral data for this compound?

  • Cross-validation : Compare NMR shifts with DFT-predicted values (e.g., using ACD/Labs or MestReNova).
  • Crystallographic validation : Check for R-factor convergence (< 0.05) and validate hydrogen-bonding geometry against CSD statistics .
  • Reproducibility : Repeat synthesis and characterization across multiple batches to isolate experimental artifacts.

Q. What strategies improve the reproducibility of crystallization experiments?

  • Solvent screening : Test polar aprotic (DMF, DMSO) vs. protic (ethanol, water) solvents for nucleation control.
  • Seeding : Introduce microcrystals from prior batches to induce controlled growth.
  • Temperature gradients : Use slow cooling (0.1°C/min) to avoid amorphous precipitates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.